molecular formula C23H15ClFNO4 B11585405 2-(4-chlorophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

2-(4-chlorophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11585405
M. Wt: 423.8 g/mol
InChI Key: PLQRTOSJZQMWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is an organic compound with a complex structure, featuring multiple functional groups including chlorophenoxy, fluorobenzoyl, and benzofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 4-fluorobenzoyl chloride: This involves the reaction of 4-fluorobenzoic acid with thionyl chloride or phosphorus trichloride.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 4-fluorobenzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and fluorobenzoyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-fluorobenzoyl chloride
  • 4-fluorobenzoic acid
  • 2-(4-fluorobenzoyl)benzoic acid

Uniqueness

2-(4-chlorophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H15ClFNO4

Molecular Weight

423.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C23H15ClFNO4/c24-15-7-11-17(12-8-15)29-13-20(27)26-21-18-3-1-2-4-19(18)30-23(21)22(28)14-5-9-16(25)10-6-14/h1-12H,13H2,(H,26,27)

InChI Key

PLQRTOSJZQMWFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.